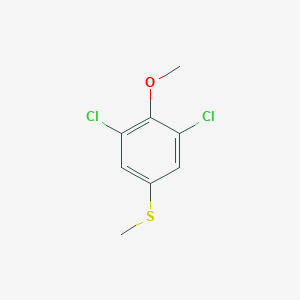
1,2,3-Tribromo-5-(tert-butyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3,5-Tri-tert-butylbenzene” is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .
Synthesis Analysis
The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied experimentally and theoretically . Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively) .
Molecular Structure Analysis
The molecular weight of “1,3,5-Tri-tert-butylbenzene” is 246.4308 . The structure consists of a benzene ring substituted with a tert-butyl group .
Chemical Reactions Analysis
The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied experimentally and theoretically . Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively) .
Physical and Chemical Properties Analysis
“1,3,5-Tri-tert-butylbenzene” is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .
Aplicaciones Científicas De Investigación
Benzene-1,3,5-tricarboxamide: Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior, which is utilized in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the versatile applications of benzene derivatives in creating structured materials (Cantekin, de Greef, & Palmans, 2012).
Triazine Scaffold: Biological Significance
Triazine derivatives, including 1,2,3-triazine, have demonstrated a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects. This underscores the importance of triazine-based compounds in medicinal chemistry for the development of future drugs, hinting at the potential pharmaceutical relevance of structurally similar compounds like 1,2,3-Tribromo-5-(tert-butyl)benzene (Verma, Sinha, & Bansal, 2019).
Synthetic Phenolic Antioxidants: Environmental and Toxicity Studies
Research on synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), which share structural similarities with this compound, has revealed their widespread use in industrial products to extend shelf life. These studies have led to concerns regarding their environmental occurrence, human exposure, and potential toxicity, suggesting the environmental impact and health implications of related compounds (Liu & Mabury, 2020).
Etherification Mechanisms in Glycerol Derivatives
The etherification process of glycerol, involving the formation of products like mono-, di-, and tri-tert-butyl glycerol ethers, provides insights into reaction mechanisms that could be relevant for understanding the chemical behavior of this compound in synthetic applications. This highlights the compound's potential utility in chemical synthesis and material science (Palanychamy, Lim, Yap, & Leong, 2022).
Mecanismo De Acción
Mode of Action
A related compound, 1,3,5-tri-tert-butylbenzene, has been studied for its bromination reactions . The study found that both bromo-de-protonation and bromo-de-tert-butylation occur at different bromine concentrations, with high reaction orders in bromine . This suggests that 1,2,3-Tribromo-5-(tert-butyl)benzene might interact with its targets in a similar manner, possibly involving the formation of bromine clusters .
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3-tribromo-5-tert-butylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZDLMOAMLFWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
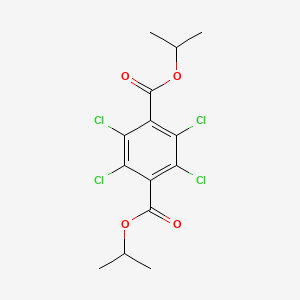
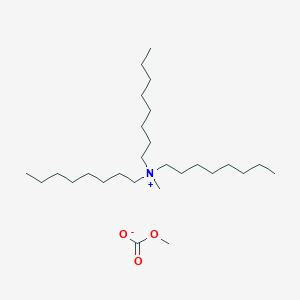
![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)
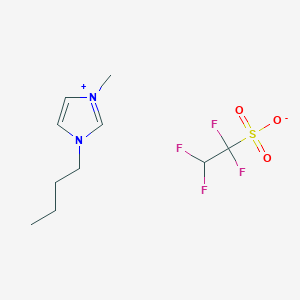

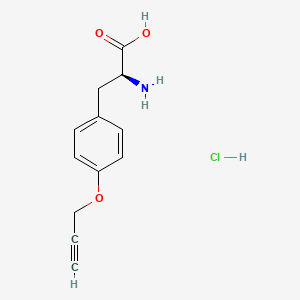




![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)

